

A Technical Guide to the Synthesis and Chemical Characterization of Isoniazid

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Compound of Interest		
Compound Name:	Aconiazide	
Cat. No.:	B1664348	Get Quote

Note on Terminology: The request specified "**Aconiazide**." However, extensive research indicates that "Isoniazid" is the widely recognized and documented pharmaceutical agent for the treatment of tuberculosis. It is possible that "**Aconiazide**" is a less common synonym, a related derivative, or a typographical error. This guide focuses on Isoniazid, the compound for which substantial scientific data is available.

Introduction

Isoniazid (isonicotinic acid hydrazide, INH) is a cornerstone in the treatment of tuberculosis (TB), a contagious disease caused by Mycobacterium tuberculosis.[1][2] Since its introduction in 1952, it has remained a primary first-line antitubercular drug due to its high potency and selectivity.[3] Isoniazid is a prodrug, meaning it is activated within the mycobacterial cell.[2] This activation is carried out by the mycobacterial enzyme catalase-peroxidase (KatG), which converts Isoniazid into a reactive species.[2] This active form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This technical guide provides an in-depth overview of the synthesis and chemical characterization of Isoniazid, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Isoniazid

The synthesis of Isoniazid is a well-established chemical process. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate.[3] Another reported method is the reaction of ethyl isonicotinate with hydrazine hydrate.[1]





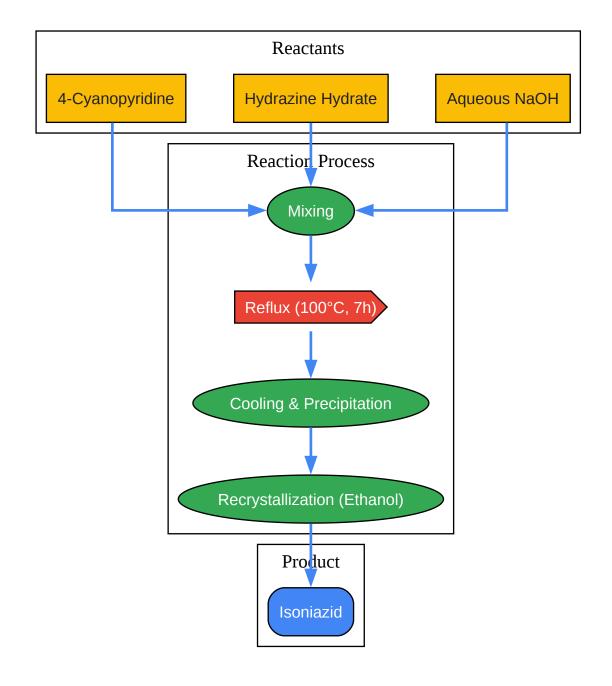


A common laboratory-scale synthesis of Isoniazid involves the hydrolysis of 4-cyanopyridine to isonicotinic acid, followed by esterification and subsequent reaction with hydrazine hydrate. A more direct route is the reaction of 4-cyanopyridine with hydrazine hydrate in an alkaline aqueous medium.

Procedure:

- 4-cyanopyridine is added to an aqueous solution of sodium hydroxide.
- Hydrazine hydrate is then added to the reaction mixture.
- The mixture is refluxed at 100°C for approximately 7 hours.
- After cooling, the crude Isoniazid is precipitated.
- The product is then recrystallized from ethanol to yield pure Isoniazid with a reported yield of 62%.[3]





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A flowchart illustrating the synthesis of Isoniazid.

Chemical Characterization

The chemical characterization of Isoniazid is crucial for confirming its identity, purity, and stability. This involves a range of analytical techniques.



Isoniazid is a white crystalline powder that is odorless.[4] It is relatively soluble in water, but has low solubility in ethanol and chloroform, and is practically insoluble in non-polar organic solvents like ether.[3]

Property	Value	Reference
Molecular Formula	C ₆ H ₇ N ₃ O	[4]
Molecular Weight	137.14 g/mol	[3]
Melting Point	171.4 °C	[3]
logP	-0.64	[3]
pKa (at 20°C)	1.82	[3]
Solubility in Water	~14% at 25°C, ~26% at 40°C	[3]
Solubility in Ethanol	~2% at 25°C	[3]
pH (1% aqueous solution)	5.5 - 6.5	[3]

Spectroscopic methods are fundamental for the structural elucidation and quantification of Isoniazid.

- UV-Visible Spectroscopy: The maximum absorbance wavelength for Isoniazid is observed at 266 nm in water and 263 nm in ethanol.[3]
- Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present in the Isoniazid molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
- Mass Spectrometry (MS): Mass spectrometry of Isoniazid shows intense peaks at m/z values of 78, 106, and 137.[3]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification and purity assessment of Isoniazid in both pharmaceutical formulations and biological samples.[3]



Typical HPLC Method:

- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient mixture of acetonitrile and water is often employed.
- Detection: UV detection at the maximum absorbance wavelength of Isoniazid.

Objective: To quantify the concentration of Isoniazid in a sample.

Materials:

- · HPLC system with UV detector
- Reversed-phase C18 column
- Isoniazid standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 0.20 μm syringe filters

Procedure:

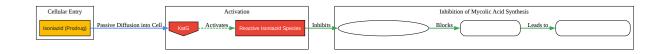
- Preparation of Mobile Phase: Prepare the desired ratio of acetonitrile and water. For example, a mobile phase of 89:11 (v/v) water to acetonitrile can be used.
- Preparation of Standard Solutions: Prepare a series of standard solutions of Isoniazid at known concentrations (e.g., 0, 30, 60, 90 ppm) in the mobile phase.
- Preparation of Sample Solution: Dissolve a known weight of the Isoniazid sample in the mobile phase to achieve a concentration within the range of the standard curve.
- Chromatographic Conditions:
 - Set the flow rate (e.g., 1 mL/min).



- Set the UV detector to the wavelength of maximum absorbance (e.g., 235 nm or 266 nm).
- Inject the standard and sample solutions into the HPLC system.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
 - Determine the concentration of Isoniazid in the sample solution by interpolating its peak area on the calibration curve.

Mechanism of Action Signaling Pathway

Isoniazid's mechanism of action involves its activation and subsequent inhibition of mycolic acid synthesis.



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The activation and inhibitory pathway of Isoniazid.

Conclusion

Isoniazid remains a vital tool in the global fight against tuberculosis. A thorough understanding of its synthesis and chemical properties is essential for quality control, the development of new derivatives, and for conducting further research into its mechanism of action and resistance. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and infectious disease research.



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